molecular formula C6H13NO B2794171 1-(Cyclopropylamino)propan-2-ol CAS No. 1181456-07-4

1-(Cyclopropylamino)propan-2-ol

Cat. No.: B2794171
CAS No.: 1181456-07-4
M. Wt: 115.176
InChI Key: FLBAPNQECBHZCB-UHFFFAOYSA-N
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Description

“1-(Cyclopropylamino)propan-2-ol” is a chemical compound with the molecular weight of 115.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-carbon ring) attached to an amino group, which is in turn attached to a propan-2-ol group . The InChI code for this compound is 1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . These codes indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively.

Properties

IUPAC Name

1-(cyclopropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAPNQECBHZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181456-07-4
Record name 1-(cyclopropylamino)propan-2-ol
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